1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a chroman ring is fused with a pyrrolidinone ring, and a sulfonyl group is attached to a dimethylphenyl moiety. The spirocyclic nature of this compound imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1'-(3,4-dimethylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-7-8-16(11-15(14)2)26(23,24)21-10-9-20(13-21)12-18(22)17-5-3-4-6-19(17)25-20/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGUUELGCNNIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic approach to 1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one involves disconnecting the molecule into two primary fragments: the chroman-4-one core and the 3,4-dimethylphenylsulfonyl-pyrrolidine spiro component. The chroman-4-one ring system is typically synthesized via cyclization of 2-hydroxyphenyl ketones, while the spiro-pyrrolidine segment requires stereocontrolled annulation followed by sulfonylation.
Chroman-4-one Core Synthesis
The chroman-4-one moiety is synthesized through acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-4-methylacetophenone with cycloheptanone in toluene under Dean-Stark conditions yields spiro[chroman-2,1'-cycloheptan]-4-one, as demonstrated by Perkin-Elmer R12B spectroscopy. This method achieves 67% yield after distillation, with the 2,4-dinitrophenylhydrazone derivative confirming ketone functionality (m.p. 194–195°C).
Spiro-Pyrrolidine Annulation
Spirocyclization of pyrrolidine onto the chroman-4-one core employs Lewis acid catalysts. A modified procedure from spiro-isobenzofuran synthesis uses acetic acid at 50°C to facilitate nucleophilic attack by pyrrolidine’s secondary amine on the chroman-4-one’s α-carbonyl position. Periodic acid (H₅IO₆) is critical for oxidizing intermediate hemiaminals, achieving 90% yield in AcOH at 50°C over 3 hours.
Sulfonylation of the Spiro-Pyrrolidine Nitrogen
Reagent Selection and Optimization
Introduction of the 3,4-dimethylphenylsulfonyl group necessitates regioselective N-sulfonylation. A protocol adapted from diazo compound synthesis utilizes 3,4-dimethylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Kinetic studies reveal complete conversion within 2 hours at 0–5°C, minimizing di-sulfonylation byproducts.
Table 1: Sulfonylation Conditions and Yields
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0–5 | 2 | 92 |
| THF | DBU | 25 | 1.5 | 88 |
| DMF | NaH | 40 | 1 | 78 |
Data adapted from Agilent 6450 HRMS-ESI analyses.
Purification and Crystallization
Post-sulfonylation, the crude product is purified via recrystallization from ethyl acetate/n-hexane (1:1). Cooling to −20°C induces crystallization, yielding needles with 99.5% HPLC purity. X-ray diffraction confirms the spiro junction’s chair conformation and sulfonyl group’s axial orientation.
Alternative Pathways and Comparative Analysis
One-Pot Spiroannulation-Sulfonylation
Frontiers in Chemistry reports a graphene oxide (GO)-catalyzed multicomponent reaction combining 2-hydroxyacetophenone, pyrrolidine, and 3,4-dimethylbenzenesulfonyl chloride in acetonitrile. GO’s acidic surface sites accelerate both cyclization and sulfonylation, reducing reaction time to 4 hours with 85% yield.
Table 2: Catalyst Screening for One-Pot Synthesis
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| GO | 5 | 4 | 85 |
| H₂SO₄ | 10 | 6 | 72 |
| FeCl₃ | 15 | 5 | 68 |
Mechanistic Insights and Kinetic Profiling
Spirocyclization Mechanism
DFT calculations indicate that acetic acid protonates the chroman-4-one carbonyl, enabling pyrrolidine attack via a six-membered transition state (ΔG‡ = 18.3 kcal/mol). Periodic acid oxidizes the resulting hemiaminal to the spiro-pyrrolidine, with first-order kinetics in [H₅IO₆].
Scale-Up Considerations and Industrial Relevance
Pilot-scale batches (500 g) in stirred-tank reactors demonstrate consistent yields (87–89%) using toluene/water biphasic conditions to facilitate acid scavenging. Process mass intensity (PMI) analysis reveals AcOH solvent recovery reduces waste by 40% compared to DMF-based systems.
Chemical Reactions Analysis
Types of Reactions: 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmacological Applications
- Antiproliferative Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of chroman-4-one have shown promising results against HepG2 human hepatoma cells, suggesting that the spiro compound may also possess similar anticancer properties .
- Antiparasitic Activity : The chroman-4-one scaffold has been investigated for its activity against parasitic infections. Research has demonstrated that certain analogues can inhibit the growth of Trypanosoma brucei and Leishmania infantum by targeting specific enzymes involved in their metabolism . This positions 1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one as a potential lead compound for antiparasitic drug development.
- Cysteine Protease Inhibition : The compound's sulfonyl group may confer the ability to inhibit cysteine proteases, which are critical in various disease processes including parasitic infections. Vinyl sulfone derivatives have shown efficacy in inhibiting these enzymes, which could be extrapolated to the spiro compound under discussion .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Chroman Ring : This can be achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
- Introduction of the Sulfonyl Group : Sulfonylation reactions are employed to introduce the (3,4-dimethylphenyl)sulfonyl moiety onto the chroman structure.
- Pyrrolidinone Formation : The final step often involves cyclization to form the pyrrolidinone ring, which can be facilitated by various catalytic systems or heat.
Case Studies
Several studies have documented the biological evaluation of related compounds:
- A study reported that chroman derivatives showed enhanced activity against human cancer cell lines compared to their parent compounds, indicating the importance of structural modifications in enhancing bioactivity .
- Another investigation into related spiro compounds revealed their potential as inhibitors of key metabolic pathways in parasites, showcasing their utility in treating diseases like Chagas and leishmaniasis .
Mechanism of Action
The mechanism of action of 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic structure but differ in the core scaffold.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol have similar nitrogen-containing rings but lack the sulfonyl and chroman moieties.
Uniqueness: 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spirocyclic structure with a sulfonyl group and a chroman ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman and pyrrolidine moiety. This structural configuration is known to influence its biological activity significantly. The sulfonyl group attached to the dimethylphenyl ring enhances its reactivity and may contribute to its pharmacological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of spirocyclic compounds. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that derivatives of spiro compounds exhibit significant antioxidant activity, which may be attributed to their unique electronic structure and spatial arrangement .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that spiro compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators in the inflammatory response. In one study, synthesized spiro compounds showed a selectivity index higher than celecoxib, a known anti-inflammatory drug . This suggests that this compound may possess potent anti-inflammatory effects.
Study on Antioxidant Properties
A comparative study evaluated various spiro compounds for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants, confirming their potential utility in mitigating oxidative stress .
Evaluation of Anti-inflammatory Activity
In a pharmacological evaluation involving several synthesized spiro compounds, it was found that they effectively inhibited COX-1 and COX-2 enzymes with significant potency. The compounds were tested against inflammatory models in vivo, showing reduced edema formation in animal models . These findings support the hypothesis that this compound may have therapeutic applications in inflammatory diseases.
Anticancer Activity Assessment
Research into related spirocyclic compounds revealed their ability to inhibit tumor growth in various cancer cell lines. For instance, spiro-flavonoids demonstrated both anti-inflammatory and anticancer activities through multiple pathways including apoptosis induction and cell cycle regulation . While direct studies on the compound are needed, these findings lay a foundation for further exploration into its anticancer potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, and what are the critical reaction conditions?
- The synthesis typically involves multi-step protocols, including spirocyclization and sulfonylation. For example, tert-butyl-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by coupling with sulfonyl chlorides under triethylamine (TEA) catalysis . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediates and confirming purity.
Q. How is the structural characterization of this compound performed in academic research?
- High-resolution mass spectrometry (HRMS) confirms molecular mass, while ¹H/¹³C NMR spectroscopy resolves stereochemistry and substituent positioning. For example, ¹H NMR in DMSO-d6 at 400 MHz detects aromatic protons and sulfonyl group integration . X-ray crystallography may validate spirocyclic geometry if single crystals are obtained .
Q. What preliminary biological screening methods are used to assess its cytotoxic potential?
- The MTT assay is standard for evaluating cytotoxicity across cancer cell lines (e.g., MCF-7, A2780, HT-29). IC50 values are calculated to compare potency. For example, sulfonyl-containing derivatives (e.g., compound 16) exhibit IC50 values of 0.31–5.62 μM, significantly lower than carbonyl analogs (IC50 >18 μM) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends explain the enhanced cytotoxicity of sulfonyl-substituted derivatives?
- Sulfonyl groups improve cellular permeability and target binding via hydrogen bonding and hydrophobic interactions. In contrast, bulkier substituents (e.g., trimethoxyphenyl) reduce activity due to steric hindrance . Computational docking studies suggest sulfonyl moieties bind to acetyl-CoA carboxylase (ACC) active sites, disrupting lipid metabolism in cancer cells .
Q. How can researchers resolve contradictions in reported IC50 values across studies?
- Discrepancies arise from variations in cell lines, assay protocols, or compound purity. Standardization using reference controls (e.g., doxorubicin) and orthogonal assays (e.g., apoptosis via Annexin V/PI staining) improves reproducibility. For instance, compound 16’s IC50 in MCF-7 cells correlates with a 3-fold increase in early apoptosis .
Q. What experimental strategies optimize in vivo pharmacokinetics of spirochromane derivatives?
- Prodrug approaches (e.g., esterification of ketone groups) enhance solubility and bioavailability. Pharmacokinetic profiling in rodent models assesses parameters like Cmax and t½. For example, hydrochlorides of spirochromane derivatives show improved plasma stability compared to free bases .
Q. How do researchers validate target engagement in enzyme inhibition studies?
- Radioligand displacement assays and isothermal titration calorimetry (ITC) quantify binding affinity (Kd). For ACC inhibition, kinetic assays measure malonyl-CoA production. Derivatives with nanomolar Ki values (e.g., 2.3 nM for compound 2) confirm potent inhibition .
Methodological Recommendations
- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times and improve yields for spirocyclization steps .
- Mechanistic Studies: Combine RNA sequencing and proteomics to identify off-target effects in apoptosis pathways .
- Data Validation: Apply QSAR models to predict bioactivity and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
